molecular formula C9H8ClNO3 B2933255 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylicacidhydrochloride CAS No. 2567503-50-6

5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylicacidhydrochloride

Cat. No.: B2933255
CAS No.: 2567503-50-6
M. Wt: 213.62
InChI Key: JIRJODLGAKIRLW-UHFFFAOYSA-N
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Description

5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound with a unique structure that includes a cyclopenta[b]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid hydrochloride typically involves the oxidation of 2,3-cyclopentenopyridine analogues. One efficient method uses manganese(II) triflate (Mn(OTf)₂) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water. This method provides high yield and excellent chemoselectivity .

Industrial Production Methods

While specific industrial production methods for 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid hydrochloride are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Mn(OTf)₂ and t-BuOOH in water at 25°C.

    Reduction: Common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the cyclopenta[b]pyridine core, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, including antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid hydrochloride is unique due to its specific functional groups and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

5-oxo-6,7-dihydrocyclopenta[b]pyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3.ClH/c11-8-4-3-6-5(8)1-2-7(10-6)9(12)13;/h1-2H,3-4H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRJODLGAKIRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1N=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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